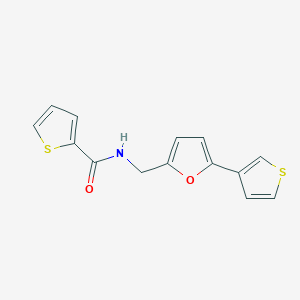

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide

Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused thiophene-furan core. The molecule comprises:

- A furan-2-yl ring substituted at the 5-position with a thiophen-3-yl group.

- A methyl bridge connecting the furan to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S2/c16-14(13-2-1-6-19-13)15-8-11-3-4-12(17-11)10-5-7-18-9-10/h1-7,9H,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSFKXIINGWVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene and furan derivatives under specific conditions. One common method includes the use of thiophene-2-carboxylic acid and furan-2-carbaldehyde as starting materials. These compounds undergo a series of reactions, including condensation and cyclization, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene and furan derivatives .

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogs

Key Observations :

- Thiophene-carboxamide motif : The target compound shares this functional group with N-(2-nitrophenyl)thiophene-2-carboxamide and compound 52 , which are associated with antimicrobial activity.

- Heterocyclic fusion : Unlike LMM5/LMM11 (1,3,4-oxadiazoles) or nitrothiophenes , the target compound’s fused furan-thiophene core may enhance π-π stacking interactions in biological targets.

- Substituent effects : The absence of electron-withdrawing groups (e.g., nitro in ) in the target compound may reduce antibacterial potency but improve metabolic stability .

Key Observations :

- Amide coupling : The target compound likely employs EDCI/HOBt-mediated coupling, as seen in compound 14 and N-(2-nitrophenyl)thiophene-2-carboxamide .

Table 3: Bioactivity Data for Analogs

Key Observations :

- Thiophene-carboxamide bioactivity : Compound 52’s activity against both Gram-positive and Gram-negative bacteria suggests the target compound may share similar mechanisms, possibly through membrane disruption or enzyme inhibition.

- Role of nitro groups : Nitrothiophene-carboxamides () exhibit enhanced antibacterial potency due to nitro’s electron-withdrawing effects, which the target compound lacks .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core integrated with thiophene and furan moieties. These structural components are significant in influencing the compound's biological interactions. The presence of heterocyclic structures is known to enhance the compound's reactivity with biological targets, particularly in the context of enzyme inhibition and antimicrobial activity.

Research indicates that compounds with similar structures often exert their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance, related compounds have been shown to inhibit 5-lipoxygenase (5-LO) , an enzyme implicated in inflammatory responses and cancer progression. This inhibition can lead to reduced production of leukotrienes, mediators of inflammation and tumorigenesis.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various Gram-positive bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.80 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.50 µg/mL |

These findings suggest that the compound could be a promising candidate for further development as an antibacterial agent.

Antifungal Activity

The compound's antifungal properties were evaluated against Candida albicans , where derivatives exhibited moderate activity with MIC values indicating effectiveness. This suggests potential applications in antifungal therapies.

Antitubercular Activity

In vitro studies have indicated that related compounds can inhibit the growth of Mycobacterium tuberculosis , showcasing promising results for future development in anti-tubercular therapies.

Case Studies and Research Findings

- Study on Cytotoxicity : A study involving derivatives of thiophene compounds revealed that certain analogs exhibited cytotoxic effects against human myelogenous leukemia K562 cells. The mechanisms involved included inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH), leading to alterations in nucleotide pools, which could be relevant for cancer treatment strategies .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activities of various derivatives, reporting MIC values ranging from 0.22 to 0.25 μg/mL against specific pathogens. The derivatives also exhibited significant antibiofilm potential, suggesting their utility in treating biofilm-associated infections .

- Inhibition Studies : Compounds similar to this compound have shown inhibitory effects on key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity .

Q & A

Basic: What are the standard synthetic protocols for N-((5-(thiophen-3-yl)furan-2-yl)methyl)thiophene-2-carboxamide, and what key parameters influence reaction efficiency?

Methodological Answer:

The synthesis typically involves coupling a thiophene/furan-derived acyl chloride with an amine precursor under reflux conditions. For example, in analogous compounds like N-(2-nitrophenyl)thiophene-2-carboxamide, equimolar quantities of 2-thiophenecarbonyl chloride and 2-nitroaniline are refluxed in acetonitrile for 1 hour, followed by solvent evaporation to yield crystalline products . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Temperature control : Reflux ensures sufficient activation energy for amide bond formation.

- Purification : Slow solvent evaporation yields high-quality crystals for structural validation.

Basic: How is the crystalline structure of this compound characterized using X-ray diffraction (XRD)?

Methodological Answer:

Single-crystal XRD is the gold standard for structural elucidation. The process involves:

Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure solution : Programs like SHELXT (for small molecules) or SHELXD (for experimental phasing) generate initial electron density maps .

Refinement : SHELXL refines atomic positions, anisotropic displacement parameters, and hydrogen bonding. Non-classical interactions (e.g., C–H⋯O/S) are identified using Fourier difference maps .

Validation : Tools like WinGX and ORTEP visualize anisotropic ellipsoids and generate publication-ready figures .

Advanced: How do non-classical hydrogen bonding (e.g., C–H⋯O/S) and π-π stacking influence the supramolecular assembly of this compound?

Methodological Answer:

In related thiophene-carboxamide derivatives, weak intermolecular interactions dominate crystal packing. For example:

- C–H⋯O/S interactions : These are quantified using geometric criteria (distance < 3.5 Å, angle > 120°) and assigned graph-set notations (e.g., S(6) ring motifs) .

- Dihedral angles : The orientation of thiophene and furan rings (e.g., 8.5–13.5° dihedral angles) affects π-π overlap and stacking .

- Hirshfeld surface analysis : Maps electrostatic potential and contact ratios to rationalize packing efficiency.

Advanced: What strategies resolve contradictions between spectroscopic (NMR/IR) and crystallographic data during structural confirmation?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state):

Dynamic NMR : Variable-temperature studies detect rotational barriers in amide bonds.

DFT calculations : Compare computed (gas-phase) and experimental (XRD) geometries to identify solution-phase distortions .

Complementary techniques : IR spectroscopy validates hydrogen bonding (e.g., N–H stretches at ~3300 cm⁻¹), while mass spectrometry confirms molecular weight .

Advanced: What methodological frameworks assess the compound’s bioactivity, such as antimicrobial or anticancer potential?

Methodological Answer:

In vitro assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Structure-activity relationships (SAR) : Modify substituents (e.g., nitro groups) to correlate electronic effects with bioactivity .

Mechanistic studies : ROS generation assays or DNA intercalation studies (e.g., ethidium bromide displacement) .

Basic: What analytical techniques are essential for confirming purity and structural identity?

Methodological Answer:

Chromatography : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

Spectroscopy :

- 1H/13C NMR : Assign peaks using coupling constants (e.g., thiophene protons at δ 7.2–7.5 ppm) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹).

Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) .

Advanced: How can computational methods predict reactivity for further derivatization (e.g., oxidation, substitution)?

Methodological Answer:

DFT calculations :

- Fukui indices : Identify nucleophilic/electrophilic sites (e.g., sulfur in thiophene for oxidation to sulfoxides) .

- Reaction pathways : Simulate transition states for substituent additions (e.g., electrophilic substitution at furan C5).

Molecular docking : Screen modified derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina.

QSAR models : Train algorithms on bioactivity data to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.